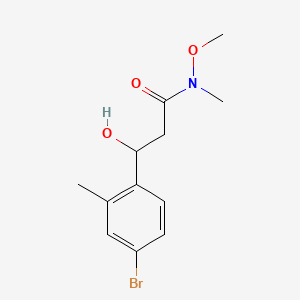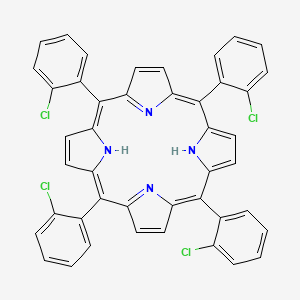
4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 4-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with an acetic acid moiety at the 2-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactors and continuous flow systems can be employed to enhance the efficiency and yield of the reactions. The use of automated systems and advanced purification techniques ensures the production of high-purity 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, potentially converting them to less electronegative substituents.
Substitution: The biphenyl structure allows for various substitution reactions, including electrophilic aromatic substitution, where the fluoro and trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure.
科学的研究の応用
4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid involves its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to specific biological effects. The acetic acid moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
4-Fluoro-2-(trifluoromethyl)benzonitrile: This compound shares the fluoro and trifluoromethyl groups but has a nitrile group instead of the acetic acid moiety.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
4-(Trifluoromethyl)phenylacetic acid: Lacks the fluoro group but has the trifluoromethyl and acetic acid groups.
Uniqueness: The presence of both fluoro and trifluoromethyl groups, along with the acetic acid moiety, makes 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
分子式 |
C15H10F4O2 |
|---|---|
分子量 |
298.23 g/mol |
IUPAC名 |
2-[5-fluoro-2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-12-5-6-13(10(7-12)8-14(20)21)9-1-3-11(4-2-9)15(17,18)19/h1-7H,8H2,(H,20,21) |
InChIキー |
QBGQCMUMURHSFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)

![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)


![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)



![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
